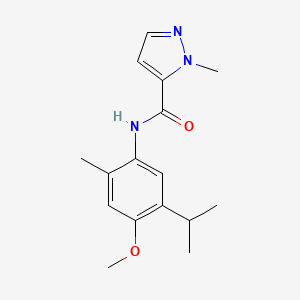
N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-38431055, is a selective and potent antagonist of the cannabinoid receptor 1 (CB1). This compound has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases, including obesity, metabolic disorders, and addiction.
Mecanismo De Acción
N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a selective antagonist of the CB1 receptor, which is predominantly expressed in the central nervous system. CB1 receptors are involved in the regulation of various physiological processes, including appetite, energy metabolism, pain perception, and mood. This compound binds to the CB1 receptor and prevents the activation of downstream signaling pathways, resulting in the inhibition of appetite, reduction in body weight, and improvement in metabolic parameters.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound reduces food intake, body weight, and improves glucose metabolism (Tam et al., 2012). Clinical trials have also demonstrated the efficacy of this compound in reducing body weight and improving metabolic parameters in obese patients (Van Gaal et al., 2016). This compound has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, in animal models (Garcia-Gutierrez et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is its high selectivity and potency for the CB1 receptor. This allows for specific targeting of the CB1 receptor without affecting other receptors. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experiments. Additionally, the long-term effects of this compound on metabolic parameters and addiction need to be further investigated.
Direcciones Futuras
There are several future directions for the research on N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the investigation of the long-term effects of this compound on metabolic parameters and addiction. Additionally, the potential of this compound in the treatment of other diseases, such as Alzheimer's disease and schizophrenia, needs to be further explored. Finally, the development of novel drug delivery systems for this compound can improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a selective and potent antagonist of the CB1 receptor with potential applications in the treatment of obesity, metabolic disorders, and addiction. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is the treatment of obesity and metabolic disorders. CB1 receptors are involved in the regulation of appetite, energy metabolism, and lipid metabolism. This compound has been shown to reduce food intake, body weight, and improve glucose metabolism in animal models (Tam et al., 2012). Clinical trials have also demonstrated the efficacy of this compound in reducing body weight and improving metabolic parameters in obese patients (Van Gaal et al., 2016).
Another area of research is the treatment of addiction. CB1 receptors are involved in the reward system and the development of drug addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, in animal models (Garcia-Gutierrez et al., 2018). Clinical trials are currently underway to investigate the potential of this compound in the treatment of cannabis addiction.
Propiedades
IUPAC Name |
N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-10(2)12-9-13(11(3)8-15(12)21-5)18-16(20)14-6-7-17-19(14)4/h6-10H,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJSNYGYWSGADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=NN2C)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4752455.png)
![N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4752460.png)

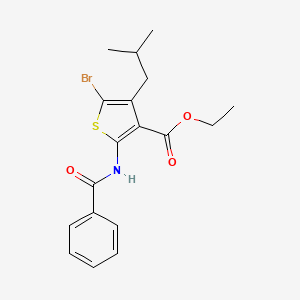
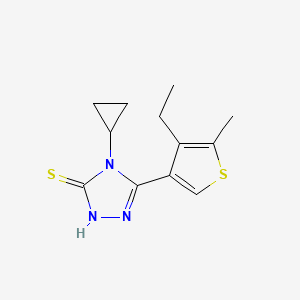
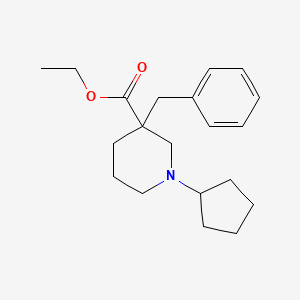
![4-[({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4752500.png)

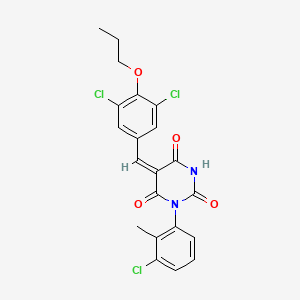


![5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4752546.png)

![ethyl 4-(3-phenylpropyl)-1-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4752552.png)